
8-(Methylsulfonyl)fad
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Methylsulfonyl)fad, also known as MSF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSF belongs to the class of fad molecules, which are involved in various metabolic processes in living organisms. MSF has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development.
作用机制
The mechanism of action of 8-(Methylsulfonyl)fad is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-(Methylsulfonyl)fad has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 8-(Methylsulfonyl)fad has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
8-(Methylsulfonyl)fad has been shown to have various biochemical and physiological effects. In vitro studies have shown that 8-(Methylsulfonyl)fad can induce apoptosis and inhibit cell proliferation in cancer cells. 8-(Methylsulfonyl)fad has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 8-(Methylsulfonyl)fad has been shown to possess antioxidant properties, which may protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using 8-(Methylsulfonyl)fad in lab experiments is its relatively low toxicity compared to other compounds. 8-(Methylsulfonyl)fad has been shown to have low toxicity in various cell lines and animal models. Additionally, 8-(Methylsulfonyl)fad is relatively easy to synthesize and purify, making it a cost-effective option for research. One limitation of using 8-(Methylsulfonyl)fad in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 8-(Methylsulfonyl)fad. One direction is the development of 8-(Methylsulfonyl)fad-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of 8-(Methylsulfonyl)fad. Additionally, the development of new synthesis methods for 8-(Methylsulfonyl)fad may improve its efficacy and bioavailability. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 8-(Methylsulfonyl)fad in animal models and humans may provide valuable insights into its potential therapeutic applications.
合成方法
The synthesis of 8-(Methylsulfonyl)fad involves the reaction of 8-bromo-3-methyl-7-nitroso-3H-furo[3,2-g]chromen-2-one with dimethyl sulfone in the presence of a base. The reaction yields 8-(Methylsulfonyl)fad as a white crystalline solid with a melting point of 181-183°C.
科学研究应用
8-(Methylsulfonyl)fad has been extensively studied for its potential therapeutic properties in various fields of research. In the field of cancer research, 8-(Methylsulfonyl)fad has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 8-(Methylsulfonyl)fad has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 8-(Methylsulfonyl)fad has been shown to possess antioxidant properties, which may have implications in the treatment of oxidative stress-related diseases.
属性
CAS 编号 |
149091-08-7 |
|---|---|
产品名称 |
8-(Methylsulfonyl)fad |
分子式 |
C27H33N9O17P2S |
分子量 |
849.6 g/mol |
IUPAC 名称 |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2,3,4-trihydroxy-5-(7-methyl-8-methylsulfonyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H33N9O17P2S/c1-10-3-11-12(4-16(10)56(2,48)49)35(24-18(32-11)25(42)34-27(43)33-24)5-13(37)19(39)14(38)6-50-54(44,45)53-55(46,47)51-7-15-20(40)21(41)26(52-15)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,13-15,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43) |
InChI 键 |
KLHNBGPKXHQYCN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1S(=O)(=O)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
规范 SMILES |
CC1=CC2=C(C=C1S(=O)(=O)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
同义词 |
8-(methylsulfonyl)FAD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
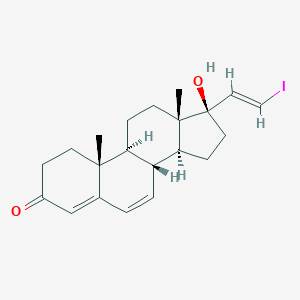
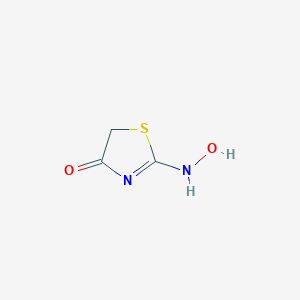
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
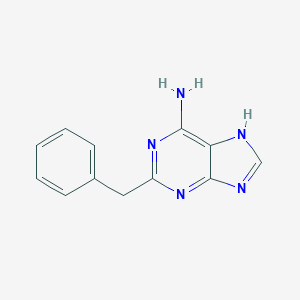
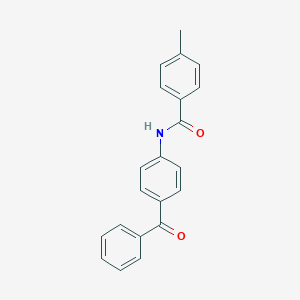
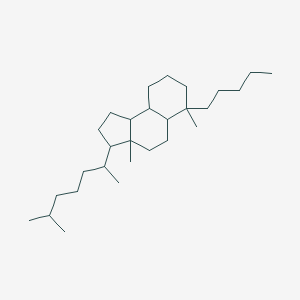
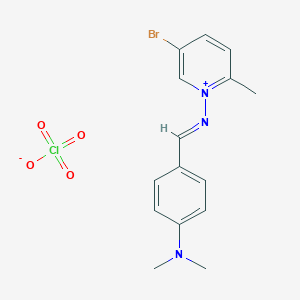
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
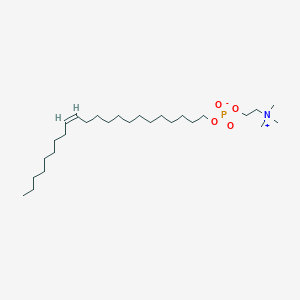

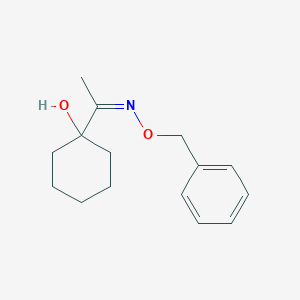
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)